molecular formula C17H13ClN2O4 B12206032 N,N'-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide

N,N'-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide

Cat. No.: B12206032
M. Wt: 344.7 g/mol
InChI Key: JGHOEPGSPFHQNU-UHFFFAOYSA-N
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Description

N,N'-[(4-Chlorophenyl)methanediyl]difuran-2-carboxamide is a synthetic carboxamide derivative designed for advanced chemical and pharmaceutical research. This compound features a central 4-chlorophenyl core linked to two furan-2-carboxamide groups, a structural motif found in molecules with diverse biological activities. Compounds based on the furan-carboxamide scaffold have been identified as promising therapeutic agents due to their ability to interact with multiple biological targets. Research on analogous furan-carboxamide structures has demonstrated significant antibacterial activity , particularly against drug-resistant pathogens. For instance, similar compounds have shown efficacy against clinically isolated, carbapenem-resistant bacteria such as Acinetobacter baumannii (CRAB) and Klebsiella pneumoniae (CRKP), which are on the WHO's "Critical Pathogens List" . The mechanism of action for such compounds may involve inhibition of specific bacterial enzymes or disruption of cell wall synthesis, though specific target confirmation for this analog requires further investigation. Furthermore, the structural architecture of this molecule suggests potential as a scaffold in anticancer agent development . Furan and carboxamide are recognized as privileged structures in medicinal chemistry, often contributing to the inhibition of critical cellular processes like tubulin polymerization or kinase activity . Researchers can utilize this compound as a key intermediate to explore these and other mechanisms, such as angiogenesis inhibition or topoisomerase suppression. This product is provided as a high-purity solid for research purposes. It is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

N-[(4-chlorophenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H13ClN2O4/c18-12-7-5-11(6-8-12)15(19-16(21)13-3-1-9-23-13)20-17(22)14-4-2-10-24-14/h1-10,15H,(H,19,21)(H,20,22)

InChI Key

JGHOEPGSPFHQNU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain intermediates . These intermediates are then converted into the final product through amidation reactions. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N,N'-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide with structurally related compounds from the evidence:

Compound Name (Reference) Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Reported Activity
This compound (Target) Difuran-2-carboxamide 4-Chlorophenyl bridge ~400 (estimated) Not explicitly reported
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide 3-Amino, 4-methylphenyl 280.3 Potential CNS activity
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide Furan-2-carboxamide Phenoxymethyl, diethylamino 442.9 Unspecified bioactivity
N-(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide Thiophene-2-carboxamide Sulfanyl group, 4-chlorophenyl 363.9 Not reported
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Furan-2-carboxamide 4-Fluorobenzyl, 4-methoxyphenyl 379.4 Antiviral evaluation
N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-... Benzodioxine + tetrahydrothiophene sulfone Complex substituents (benzodioxine, sulfone) 488.0 Not explicitly reported
Key Observations:

Heterocyclic Core : The target compound uses furan rings, whereas analogs may employ benzofuran () or thiophene (), altering electronic properties and binding affinities.

Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in and ) enhance stability and lipophilicity.
  • Electron-donating groups (e.g., 4-methoxyphenyl in ) may improve solubility and metabolic resistance .

Biological Activity: Compounds with diethylamino () or fluorobenzyl groups () show promise in targeted therapeutic applications, such as antiviral or CNS modulation.

Biological Activity

N,N'-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C15_{15}H12_{12}ClN2_2O3_3
  • Molecular Weight : 304.72 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of difuran-2-carboxamide exhibit significant antimicrobial properties. In particular, the compound showed promising activity against various bacterial strains, which is crucial in the context of rising antibiotic resistance.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus12270
Escherichia coli12300
Bacillus cereus10.5280
Salmonella typhi13265

The compound exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The presence of the aromatic moiety in its structure enhances its lipophilicity, contributing to its antimicrobial efficacy .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. The compound was tested against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).

Table 2: Anticancer Activity Against Selected Cell Lines

Cell Line% Cell Viability at 48hIC50 (µM)
HepG233.2915
Huh-745.0918
MCF-741.8120

The results indicate that this compound significantly reduces cell viability in these cancer cell lines, with a notable structure–activity relationship observed where electron-donor substituents enhance anticancer activity .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, particularly effective against strains with thinner peptidoglycan layers, such as Gram-negative bacteria .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of difuran-2-carboxamide to enhance biological activity:

  • A study reported that modifications on the phenyl ring significantly affected both antimicrobial and anticancer activities, suggesting that specific substituents could optimize therapeutic efficacy .
  • Another investigation highlighted the use of molecular docking simulations to predict interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms .

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